An In-depth Technical Guide to the Physicochemical Properties of Methyl α-L-arabinopyranoside
An In-depth Technical Guide to the Physicochemical Properties of Methyl α-L-arabinopyranoside
Introduction: The Significance of Methyl α-L-arabinopyranoside in Glycoscience
Methyl α-L-arabinopyranoside (CAS No. 3945-28-6) is a methylated monosaccharide that holds a significant position in the field of glycoscience, particularly in synthetic carbohydrate chemistry and drug discovery. As a derivative of L-arabinose, a pentose sugar found in various biopolymers like hemicellulose and pectin, this compound serves as a crucial building block and a valuable probe for studying carbohydrate-protein interactions. Its rigid pyranoside ring structure, combined with the specific α-anomeric configuration of the methoxy group at the C1 position, provides a defined stereochemistry that is essential for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. Understanding its fundamental physicochemical properties is paramount for researchers and drug development professionals who aim to utilize this molecule in rational drug design, metabolic pathway analysis, or as a reference standard in analytical biochemistry. This guide provides a comprehensive overview of these properties, grounded in established experimental protocols and authoritative scientific literature.
Core Physicochemical Properties
The fundamental properties of Methyl α-L-arabinopyranoside are summarized below. It is critical to distinguish this isomer from its more commonly documented anomer, Methyl β-L-arabinopyranoside, as their stereochemical differences result in distinct physical properties.
| Property | Value | Source(s) |
| CAS Number | 3945-28-6 | [1][2][3] |
| Molecular Formula | C₆H₁₂O₅ | [2][3] |
| Molecular Weight | 164.16 g/mol | [2] |
| IUPAC Name | (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | [1] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Melting Point | Data not readily available in cited literature. For context, the β-anomer melts at 169-173 °C.[4] | N/A |
| Specific Rotation ([α]D) | Data not readily available in cited literature. NMR coupling constants suggest a conformational equilibrium.[4][5] | N/A |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) due to the presence of multiple hydroxyl groups capable of hydrogen bonding. | (General Principle) |
Detailed Analysis of Key Properties
Molecular Structure and Stereochemistry
The structure of Methyl α-L-arabinopyranoside is defined by two key stereochemical features: the "L" configuration, which refers to the stereochemistry relative to L-glyceraldehyde, and the "α" anomeric configuration, where the C1 methoxy group is in an axial position (trans to the C5 hydroxymethyl group is not applicable here, so it is defined by its orientation relative to the other ring substituents). This specific three-dimensional arrangement is crucial for its recognition by enzymes and binding partners. The pyranose ring typically adopts a chair conformation. Crystallographic studies have elucidated the precise bond lengths and angles of the solid-state structure.[6]
The conformational dynamics of the pyranose ring are also a key property. In solution, while a chair conformation is often predominant, the molecule can exist in equilibrium between different conformers (e.g., ¹C₄ and ⁴C₁). This equilibrium can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants (³J(H,H)) between adjacent protons provide insight into the dihedral angles and thus the dominant conformation in a given solvent.[5]
Caption: 2D representation of Methyl α-L-arabinopyranoside's structure.
Solubility Profile
Like most small carbohydrates, Methyl α-L-arabinopyranoside is a polar molecule. Its solubility is governed by the principle of "like dissolves like." The three hydroxyl (-OH) groups and the ring oxygen create a hydrophilic character, allowing the molecule to form multiple hydrogen bonds with polar solvents such as water, methanol, and ethanol. Conversely, it is expected to have poor solubility in non-polar solvents like hexane or diethyl ether.
The causality behind this is the energetically favorable interaction between the hydroxyl groups of the sugar and the solvent molecules. Water molecules, for instance, can act as both hydrogen bond donors and acceptors, effectively solvating the sugar and overcoming the crystal lattice energy of the solid. This property is fundamental for its use in biological assays and as a reactant in many synthetic organic reactions, which are often carried out in polar media.
Optical Activity
As a chiral molecule, Methyl α-L-arabinopyranoside is optically active, meaning it rotates the plane of plane-polarized light. The magnitude and direction of this rotation are quantified by its specific rotation, [α]. This is an intrinsic property that depends on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration. The "L" designation in its name historically relates to its optical rotation relative to glyceraldehyde, but the actual sign (+ for dextrorotatory, - for levorotatory) must be determined experimentally. While specific values for the α-anomer are not readily found in broad databases, they are documented in primary literature.[5] The measurement of optical rotation is a critical quality control parameter to confirm the stereochemical identity and purity of the compound.
Experimental Protocols for Characterization
The following section details standardized methodologies for determining the key physicochemical properties discussed. These protocols are designed to be self-validating by including steps for calibration and system suitability.
Protocol 1: Determination of Specific Rotation by Polarimetry
This protocol outlines the measurement of the optical rotation of Methyl α-L-arabinopyranoside to determine its specific rotation.
Causality: The specific rotation is a fundamental constant for a chiral substance. This experiment validates the stereochemical identity of the sample by comparing the measured value to the literature value. The procedure controls for variables like concentration, path length, temperature, and wavelength to ensure a standardized, reproducible result.
Methodology:
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Instrument Preparation:
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Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 30 minutes to ensure a stable light output.
-
Calibrate the instrument using a blank (the pure solvent to be used for the sample). Fill the polarimeter cell with the solvent (e.g., deionized water), ensure no air bubbles are present in the light path, and set the reading to zero.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of Methyl α-L-arabinopyranoside using an analytical balance.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent (e.g., deionized water) and fill to the mark. Ensure the solution is homogeneous. This creates a concentration (c) of approximately 1 g/100 mL.
-
-
Measurement:
-
Rinse the polarimeter cell (typically 1 decimeter in length) with a small amount of the sample solution, then fill it carefully to avoid air bubbles.
-
Place the filled cell in the polarimeter.
-
Record the observed rotation (α) in degrees. Take at least three independent readings and calculate the average.
-
-
Calculation of Specific Rotation ([α]):
-
Use the following formula: [α]_D^T = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration in g/mL
-
-
Report the value including the temperature (T) and wavelength (D for sodium D-line).
-
Caption: Workflow for determining specific rotation via polarimetry.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure, including the anomeric configuration and the purity of the sample.
Causality: ¹H and ¹³C NMR are non-destructive techniques that give a unique spectral fingerprint for a molecule. For this glycoside, the chemical shift of the anomeric proton (H1) and its coupling constant (³J(H1,H2)) are diagnostic of the α-configuration. The number and chemical shifts of the carbon signals in the ¹³C spectrum confirm the presence of six unique carbons.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of Methyl α-L-arabinopyranoside in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to observe are the chemical shift (δ) of the anomeric proton (H1), which is expected to be downfield due to the two adjacent oxygen atoms, and its coupling constant to H2. For α-anomers in a ¹C₄ conformation, a small coupling constant is typically observed.
-
Acquire a ¹³C NMR spectrum. Observe the six distinct carbon signals. The anomeric carbon (C1) will appear around 100-110 ppm.
-
-
Spectral Analysis:
-
Integrate the proton signals to confirm the relative number of protons.
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Analyze the coupling patterns to establish connectivity.
-
Compare the obtained spectra with literature data to confirm the structure and stereochemistry. Primary literature reports detailed ¹³C NMR data for this compound and its derivatives.[2]
-
Applications in Research and Drug Development
Methyl α-L-arabinopyranoside is not typically an active pharmaceutical ingredient itself but is an invaluable tool in the drug development pipeline.
-
Synthetic Building Block: It is used as a starting material for the synthesis of more complex carbohydrate structures. The hydroxyl groups can be selectively protected and deprotected to allow for regioselective glycosylation reactions, building up oligosaccharides with precise linkages.[6]
-
Enzyme Substrate Analogue: It can be used in studies of α-L-arabinofuranosidases and other glycosidases to probe enzyme specificity and mechanism.[6]
-
Reference Standard: In analytical chemistry, it serves as a well-defined standard for the calibration of chromatographic systems (e.g., HPLC, GC) used to analyze complex carbohydrate mixtures from natural products or biological samples.
References
-
Methyl a-L-arabinopyranoside (CAS 3945-28-6) . Chemsrc.com. [Link]
- Evtushenko, E. V., & Ovodov, Y. S. (1985). New syntheses and C-13 NMR-spectra of methyl ethers of methyl alpha-L-arabinopyranoside. Khimiya Prirodnykh Soedinenii, (2), 178-181.
- Takagi, S., & Jeffrey, G. A. (1978). The crystal structures of methyl α-L-arabinopyranoside and methyl β-L-arabinopyranoside. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(5), 1591-1595.
- Janson, J., Lindberg, B., Samuelsson, B., Lane, P., Rosell, S., & Björkroth, U. (1982). Formation of Methyl alpha-L-Arabinopyranoside on Alkaline Treatment of Methyl alpha-L-Arabinofuranoside. Acta Chemica Scandinavica, 36b, 277-279.
-
Pinto, B. M., et al. (2010). Triterpenoid Saponins from Lippia alba (Mill.) NE Brown . Journal of the Brazilian Chemical Society, 21(4), 675-681. [Link]
Sources
- 1. (PDF) Formation of Methyl Alpha-L-Arabinopyranoside on [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformations of the Pyranoid Sugars. II. Infrared Absorption Spectra of Some Aldopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. scielo.br [scielo.br]
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